Superior Lipid-Lowering Potency Compared to a Closely Related Bouchardatine Derivative
IQZ23 demonstrates significantly greater potency in reducing triglyceride levels in 3T3-L1 adipocytes compared to a structurally optimized bouchardatine derivative. The compound exhibits an EC50 of 0.033 μM, which represents a 7.3-fold improvement over the 0.24 μM EC50 of compound 6e, a previously reported and highly active analog from the same chemical class [1][2].
| Evidence Dimension | Inhibition of triglyceride accumulation (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.033 μM |
| Comparator Or Baseline | Compound 6e (Bouchardatine derivative): EC50 = 0.24 μM |
| Quantified Difference | 7.3-fold more potent |
| Conditions | 3T3-L1 adipocytes, cell-based lipid-lowering assay |
Why This Matters
For scientific selection, this higher potency allows for the use of lower compound concentrations to achieve the same or greater biological effect, reducing the risk of off-target activities and compound-related cytotoxicity in cell-based assays.
- [1] Rao, Y., et al. (2020). Discovery of a promising agent IQZ23 for the treatment of obesity and related metabolic disorders. European Journal of Medicinal Chemistry, 192, 112172. View Source
- [2] Gao, L., et al. (2018). Design, synthesis and biological evaluation of novel bouchardatine analogs as potential inhibitors of adipogenesis/lipogenesis in 3T3-L1 adipocytes. European Journal of Medicinal Chemistry, 147, 90-101. View Source
